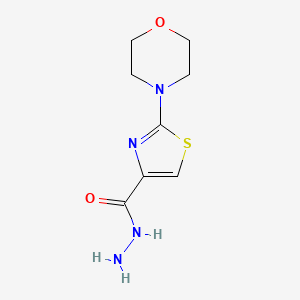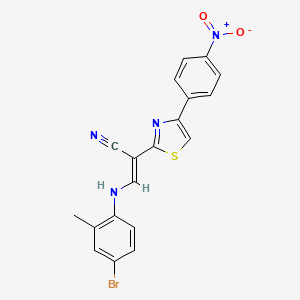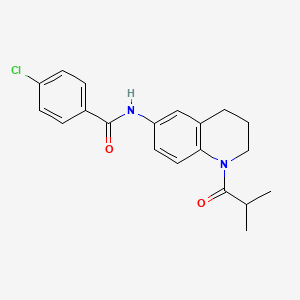![molecular formula C18H22FN3O3 B2446267 N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1190556-72-9](/img/structure/B2446267.png)
N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential effects on biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Antiviral Activity
A study by (Apaydın et al., 2020) explored the antiviral potential of spirothiazolidinone derivatives, closely related to the compound . Certain derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the compound's potential in antiviral research.
Anticonvulsant Potential
(Li et al., 2015) investigated derivatives of N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide, related to the specified compound, for their anticonvulsant activities. Some derivatives exhibited promising activities in anticonvulsant models, suggesting the potential of similar compounds in neurological research.
Antihypertensive Effects
Research conducted by (Caroon et al., 1981) on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to the specified compound, demonstrated their potential as antihypertensive agents, particularly in treating spontaneous hypertensive rats.
Tachykinin NK2 Receptor Antagonism
Studies by (Smith et al., 1995) and (Smith et al., 1995) identified spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These findings suggest the relevance of similar compounds in respiratory and neurological disorders.
Supramolecular Arrangements
Research by (Graus et al., 2010) on cyclohexane-5-spirohydantoin derivatives revealed insights into the supramolecular arrangements of similar compounds, indicating their potential in material science and crystallography.
Positive Inotropic Agents
(Ye et al., 2011) synthesized N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, showing that some derivatives exhibited significant positive inotropic activity, suggesting potential applications in cardiovascular research.
Peripheral Benzodiazepine Receptor Agonists
(Okuyama et al., 1999) evaluated compounds similar to the specified chemical as selective agonists for the peripheral benzodiazepine receptor, indicating their potential in neuropharmacology.
Antibacterial Activity
(Borad et al., 2015) synthesized and tested derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3,2’-thiazolidin]-3'-yl)amino)acetamide for antibacterial activity, pointing towards potential applications in antibacterial research.
Neuroinflammation Imaging
(Fujinaga et al., 2018) developed novel radiotracers for PET imaging of translocator protein in ischemic brain, suggesting the use of structurally related compounds in neuroimaging and inflammation studies.
Anticancer Evaluation
(Lagisetty et al., 2013) synthesized a derivative of EF24, a structurally similar compound, and evaluated its anticancer properties, indicating potential applications in cancer research.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-12-6-8-18(9-7-12)16(24)22(17(25)21-18)11-15(23)20-10-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNXLXWCRVTWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)

![Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2446190.png)

![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)



![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B2446203.png)

